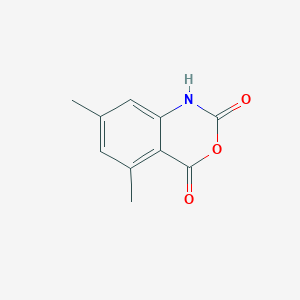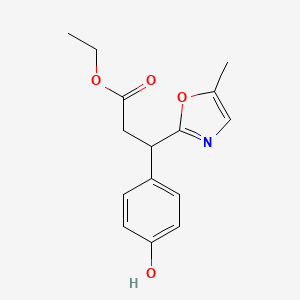
3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid is an organic compound that features an isochroman ring attached to a propionic acid moiety. Isochroman derivatives are known for their diverse biological activities and potential therapeutic applications. The presence of the isochroman ring, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring, imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid typically involves the cyclization of appropriate precursors. One common method involves the reduction and cyclization of alkyl 2-acylphenylacetates using a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) . Another method involves the reaction of 1,2-bis-(halomethyl)-benzene with carbon monoxide and water under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness.
化学反応の分析
Types of Reactions
3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring in the isochroman moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism of action of 3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, modulating their activity. For example, some isochroman derivatives act as dopamine receptor ligands, influencing neurotransmitter signaling .
類似化合物との比較
Similar Compounds
Isochroman-3-one: Another isochroman derivative with similar structural features but different functional groups.
Chroman-4-one: A related compound with a chroman ring structure, differing in the position and type of functional groups.
Indole-3-propionic acid: An indole derivative with a propionic acid moiety, known for its antioxidant properties.
Uniqueness
3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid is unique due to its specific combination of the isochroman ring and propionic acid moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
3-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)6-5-11-10-4-2-1-3-9(10)7-8-15-11/h1-4,11H,5-8H2,(H,13,14) |
InChIキー |
JHDBPPRTVRUPON-UHFFFAOYSA-N |
正規SMILES |
C1COC(C2=CC=CC=C21)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,4S)-2-Methanesulfonyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8576463.png)

![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B8576478.png)





![4-N-(3-bromophenyl)-7-N,7-N-dimethylpyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B8576520.png)

